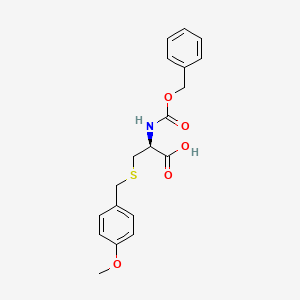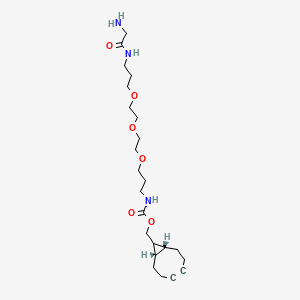
Gly-PEG3-endo-BCN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
グリシン-PEG3-エンド-BCNは、プロテオリシス標的キメラ(PROTAC)の合成に使用されるポリエチレングリコール(PEG)ベースのリンカーです。 この化合物は、アジド基を含む分子と歪み促進アルキン-アジド環状付加(SPAAC)反応を起こすことができる、ビシクロ[6.1.0]ノニン(BCN)基を含むクリックケミストリー試薬です 。この化合物は、生体結合反応における高効率と特異性で知られています。
準備方法
合成経路と反応条件
グリシン-PEG3-エンド-BCNは、グリシン、PEG3、BCN基の結合を含む一連の化学反応を通じて合成されます。合成は通常、以下のステップを含みます。
PEG3の活性化: PEG3は、PEG3-NHSエステルを形成するN-ヒドロキシスクシンイミド(NHS)などの適切な活性化剤を使用して活性化されます。
グリシンとの結合: 活性化されたPEG3-NHSエステルは、次にグリシンと反応してグリシン-PEG3を形成します。
BCN基の導入: グリシン-PEG3は、さらにBCN含有試薬と反応させてグリシン-PEG3-エンド-BCNを形成します.
工業的生産方法
グリシン-PEG3-エンド-BCNの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには以下が含まれます。
PEG3の大規模活性化: 大量のPEG3が、NHSまたは他の適切な試薬を使用して活性化されます。
大規模結合: 活性化されたPEG3は、大型反応器でグリシンと反応させてグリシン-PEG3を形成します。
BCN基の導入: 次に、グリシン-PEG3は、大型反応器でBCN含有試薬と反応させてグリシン-PEG3-エンド-BCNを生成します.
化学反応解析
反応の種類
グリシン-PEG3-エンド-BCNは、主にクリックケミストリー反応、特に歪み促進アルキン-アジド環状付加(SPAAC)反応を起こします。 この反応は非常に効率的で特異性が高いため、生体結合用途に最適です .
一般的な試薬と条件
試薬: アジド含有分子、BCN含有試薬。
主な生成物
グリシン-PEG3-エンド-BCNを含む反応から生成される主な生成物は、アジド含有分子とのSPAAC反応によって形成される安定なトリアゾール結合です .
科学研究への応用
グリシン-PEG3-エンド-BCNは、科学研究で幅広い用途があり、以下が含まれます。
化学反応の分析
Types of Reactions
Gly-PEG3-endo-BCN primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and specific, making it ideal for bioconjugation applications .
Common Reagents and Conditions
Reagents: Azide-containing molecules, BCN-containing reagents.
Conditions: Mild reaction conditions, typically at room temperature, without the need for copper catalysts.
Major Products
The major products formed from the reactions involving this compound are stable triazole linkages, which are formed through the SPAAC reaction with azide-containing molecules .
科学的研究の応用
Gly-PEG3-endo-BCN has a wide range of applications in scientific research, including:
作用機序
グリシン-PEG3-エンド-BCNは、SPAAC反応による安定なトリアゾール結合の形成を通じてその効果を発揮します。 BCN基は、アジド含有分子と反応して、これらの結合を形成し、これらの結合は非常に安定していて特異的です 。PROTACの文脈では、グリシン-PEG3-エンド-BCNは、E3ユビキチンリガーゼを標的とするリガンドと、標的タンパク質を標的とするリガンドの2つのリガンドを接続するリンカーとして機能します。 これにより、プロテアソームによる標的タンパク質のユビキチン化とそれに続く分解が促進されます .
類似の化合物との比較
類似の化合物
エンド-BCN-PEG3-グリシン: グリシン-PEG3-エンド-BCNと同様に、この化合物もBCN基とPEG3リンカーを特徴としていますが、グリシン残基が含まれています.
Boc-グリシン-PEG3-エンド-BCN: この化合物は、クリックケミストリー反応で使用されるグリシン-PEG3-エンド-BCNのBoc保護バージョンです.
エンド-BCN-PEG4-NHSエステル: 結合のためのPEG4スペーサーとNHSエステル基を持つ別のBCN含有リンカー.
独自性
グリシン-PEG3-エンド-BCNは、グリシン、PEG3、BCN基の特定の組み合わせにより、生体結合反応で高い効率と特異性を発揮するため、ユニークです。 銅触媒を必要とせずに安定なトリアゾール結合を形成できる能力は、生物学的および医学的用途において特に価値があります .
類似化合物との比較
Similar Compounds
endo-BCN-PEG3-Gly: Similar to Gly-PEG3-endo-BCN, this compound also features a BCN group and a PEG3 linker but includes a glycine residue.
Boc-Gly-PEG3-endo-BCN: This compound is a Boc-protected version of this compound, used in click chemistry reactions.
endo-BCN-PEG4-NHS ester: Another BCN-containing linker with a PEG4 spacer and an NHS ester group for conjugation.
Uniqueness
This compound is unique due to its specific combination of glycine, PEG3, and BCN groups, which provide high efficiency and specificity in bioconjugation reactions. Its ability to form stable triazole linkages without the need for copper catalysts makes it particularly valuable in biological and medical applications .
特性
分子式 |
C23H39N3O6 |
|---|---|
分子量 |
453.6 g/mol |
IUPAC名 |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[3-[2-[2-[3-[(2-aminoacetyl)amino]propoxy]ethoxy]ethoxy]propyl]carbamate |
InChI |
InChI=1S/C23H39N3O6/c24-17-22(27)25-9-5-11-29-13-15-31-16-14-30-12-6-10-26-23(28)32-18-21-19-7-3-1-2-4-8-20(19)21/h19-21H,3-18,24H2,(H,25,27)(H,26,28)/t19-,20+,21? |
InChIキー |
MZZHRBCWKALCAE-WCRBZPEASA-N |
異性体SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCCOCCOCCOCCCNC(=O)CN)CCC#C1 |
正規SMILES |
C1CC2C(C2COC(=O)NCCCOCCOCCOCCCNC(=O)CN)CCC#C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol](/img/structure/B11828571.png)

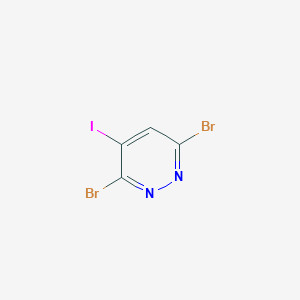
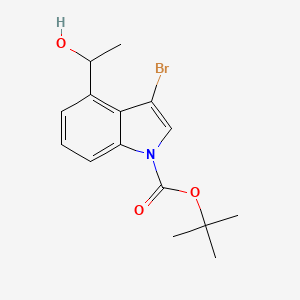
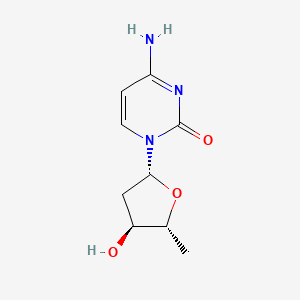

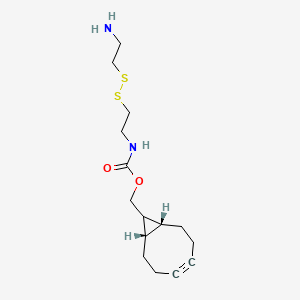
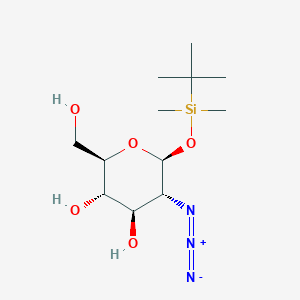
![L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)-](/img/structure/B11828620.png)
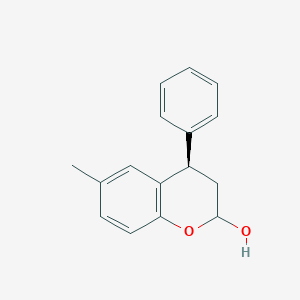
![(R)-4-Amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B11828628.png)

![2-[(1E,3E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium;chloride](/img/structure/B11828636.png)
